

# BAY-293: A Technical Guide to its Chemical Properties and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological activity of BAY-293, a potent and selective inhibitor of the KRAS-SOS1 interaction. All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols are provided. Visual diagrams generated using DOT language illustrate key pathways and workflows.

# **Chemical and Physical Properties**

BAY-293, with the IUPAC name (R)-6,7-Dimethoxy-2-methyl-N-[1-[4-[2-[(methylamino)methyl]phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine, is a small molecule inhibitor developed by Bayer.[1] Its key chemical and physical properties are summarized in the table below.



Property	Value	Reference(s)
Molecular Formula	C25H28N4O2S	[2][3]
Molecular Weight	448.58 g/mol	[2][3]
CAS Number	2244904-70-7	[3]
Appearance	White to beige powder	[4]
Purity	≥98% (HPLC)	[5]
Solubility	Soluble in DMSO and Ethanol. Insoluble in water.	[2][6]
Storage	Store at -20°C as a powder.  Stock solutions can be stored at -80°C for up to one year.	[7]

### **Biological Activity and Mechanism of Action**

BAY-293 is a highly potent inhibitor of the interaction between K-Ras and the Son of Sevenless homolog 1 (SOS1), a guanine nucleotide exchange factor.[5][7] This interaction is a critical step in the activation of the RAS signaling pathway. By disrupting the KRAS-SOS1 complex, BAY-293 prevents the loading of GTP onto KRAS, thereby inhibiting its activation.[7] This leads to the downregulation of the downstream RAS-RAF-MEK-ERK signaling cascade, which is frequently hyperactivated in various cancers.[5][6]

The inhibitory activity of BAY-293 is highly specific, with an IC<sub>50</sub> of 21 nM for the KRAS-SOS1 interaction.[2][7] It has shown antiproliferative activity against cell lines with both wild-type and mutant KRAS.[7] Furthermore, BAY-293 exhibits synergistic effects when used in combination with direct KRAS G12C inhibitors, such as ARS-853.[5]

#### **Signaling Pathway**

The following diagram illustrates the role of BAY-293 in the RAS-RAF-MEK-ERK signaling pathway.





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BAY-293 inhibits the interaction between SOS1 and KRAS.

## **Synthesis of BAY-293**

The synthesis of BAY-293 is a multi-step process. The detailed experimental protocol, as derived from the supplementary information of Hillig et al. (2019), is provided below.

#### **Experimental Protocols**

Step 1: Synthesis of Intermediate 1 (4-bromo-2-methyl-6,7-dimethoxyquinazoline)

- To a solution of 2-amino-4,5-dimethoxybenzamide (1.0 eq) in acetic acid (5.0 vol) is added 1-bromo-2-propanone (1.2 eq).
- The reaction mixture is heated to 120°C for 4 hours.
- After cooling to room temperature, the mixture is poured into ice water and neutralized with aqueous sodium hydroxide.
- The resulting precipitate is collected by filtration, washed with water, and dried to afford the intermediate.

Step 2: Synthesis of Intermediate 2 (4-(4-formylthiophen-2-yl)-2-methyl-6,7-dimethoxyquinazoline)

• A mixture of Intermediate 1 (1.0 eq), 4-formylthiophene-2-boronic acid (1.5 eq), palladium(II) acetate (0.1 eq), and potassium carbonate (3.0 eq) in a 3:1 mixture of 1,4-dioxane and water



(10 vol) is degassed with argon.

- The reaction is heated to 100°C for 12 hours.
- The mixture is cooled, diluted with ethyl acetate, and washed with water and brine.
- The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography.

Step 3: Synthesis of Intermediate 3 ((R)-N-(1-(4-(4-(hydroxymethyl)thiophen-2-yl)-2-methyl-6,7-dimethoxyquinazolin-4-yl)ethyl)amine)

- To a solution of Intermediate 2 (1.0 eq) in methanol (20 vol) is added (R)-1-phenylethanamine (1.5 eq) and sodium borohydride (2.0 eq) at 0°C.
- The reaction is stirred at room temperature for 4 hours.
- The reaction is quenched with water and extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.
- The crude product is used in the next step without further purification.

Step 4: Synthesis of BAY-293 ((R)-6,7-Dimethoxy-2-methyl-N-[1-[4-[2-[(methylamino)methyl]phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine)

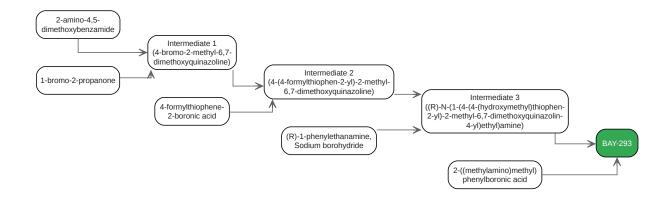
- To a solution of Intermediate 3 (1.0 eq) and 2-((methylamino)methyl)phenylboronic acid (1.5 eq) in 1,4-dioxane (15 vol) is added tetrakis(triphenylphosphine)palladium(0) (0.1 eq) and aqueous sodium carbonate (2.0 M, 3.0 eq).
- The mixture is heated to 100°C for 16 hours under an argon atmosphere.
- After cooling, the reaction mixture is diluted with ethyl acetate and washed with water.



 The organic layer is dried, concentrated, and the residue is purified by preparative HPLC to yield BAY-293.

#### **Synthesis Workflow**

The following diagram outlines the synthetic workflow for BAY-293.



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Synthetic route for the preparation of BAY-293.

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